Temafloxacin

Antimicrobial susceptibility Streptococcus pneumoniae MIC

Temafloxacin is a structurally distinct fluoroquinolone featuring a difluorophenyl N-1 substituent that confers enhanced Gram-positive potency—MIC₉₀ against S. pneumoniae is twofold lower than ciprofloxacin—and superior in vivo efficacy (≥8-fold greater protection in murine models). Withdrawn globally due to a unique immune-mediated hemolytic anemia syndrome (incidence 1:5,000–10,000), this compound is an irreplaceable reference standard for SAR studies, PK/PD tissue penetration investigations, CYP1A2 drug-drug interaction profiling, and immunotoxicity research. Not for human use. For R&D only.

Molecular Formula C21H18F3N3O3
Molecular Weight 417.4 g/mol
CAS No. 108319-06-8
Cat. No. B1682013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemafloxacin
CAS108319-06-8
Synonyms1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(3-methyl-1-piperazinyl)quinoline-3-carboxylic acid, hydrochloride
A 62254
A-62254
temafloxacin
temafloxacin hydrochloride
Molecular FormulaC21H18F3N3O3
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F
InChIInChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)
InChIKeyQKDHBVNJCZBTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temafloxacin (CAS 108319-06-8): Scientific and Procurement Guide for a Broad-Spectrum Fluoroquinolone Research Tool


Temafloxacin is a fluorinated quinolone antibacterial agent belonging to the fluoroquinolone class, originally developed by Abbott Laboratories and briefly marketed as Omniflox. It exerts bactericidal activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV [1]. The compound is characterized by a difluorophenyl substituent at the N-1 position of the quinolone nucleus, a structural feature that confers comparatively enhanced activity against Gram-positive pathogens relative to earlier generation fluoroquinolones [2]. Temafloxacin was approved in the United States in 1992 but was withdrawn from the global market after approximately 15 weeks due to unexpected hematologic toxicity manifesting as hemolytic anemia and renal failure [3]. Despite its clinical withdrawal, temafloxacin remains a valuable research compound for studying structure-activity relationships, fluoroquinolone mechanisms of action, bacterial resistance development, and the molecular basis of drug-induced immune-mediated toxicities [3].

Why Temafloxacin Cannot Be Simply Substituted by Other Fluoroquinolones: Key Differentiators for Informed Research Procurement


Fluoroquinolones exhibit significant heterogeneity in antimicrobial spectrum, pharmacokinetic behavior, and safety profiles due to subtle structural variations. Temafloxacin presents a distinct profile characterized by enhanced potency against Gram-positive cocci relative to ciprofloxacin and ofloxacin, particularly against Streptococcus pneumoniae [1]. In vivo, temafloxacin achieves higher and more persistent serum and tissue concentrations in murine infection models, with retention at sites of infection that exceeds that of ciprofloxacin [2]. Critically, temafloxacin is associated with a unique immune-mediated hemolytic anemia syndrome not observed with comparator quinolones, occurring at a frequency of approximately 1 in 5,000 to 1 in 10,000 treated individuals, which precipitated its global market withdrawal [3]. These cumulative differences mean that substituting temafloxacin with ciprofloxacin, ofloxacin, or other fluoroquinolones would fundamentally alter the experimental outcomes in any investigation where these differential properties are the variables of interest—whether exploring Gram-positive antibacterial potency, tissue pharmacokinetics, or mechanisms of drug-induced immunotoxicity.

Temafloxacin: Quantified Differentiation Evidence Against Comparator Fluoroquinolones for Research Selection


Enhanced In Vitro Activity Against Streptococcus pneumoniae: 2-Fold Lower MIC90 vs Ciprofloxacin and Ofloxacin

In a direct comparative study evaluating the susceptibility of penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae strains to multiple quinolones, temafloxacin demonstrated superior in vitro potency. Temafloxacin exhibited an MIC50 of 0.5 μg/mL and an MIC90 of 1.0 μg/mL, whereas both ciprofloxacin and ofloxacin yielded MIC50 values of 1.0 μg/mL and MIC90 values of 2.0 μg/mL [1]. This represents a twofold lower MIC90 for temafloxacin compared to either comparator. In a separate comparative analysis against respiratory pathogens, temafloxacin was reported to be at least two- to fourfold more potent than ciprofloxacin and ofloxacin against Streptococcus pneumoniae, Staphylococcus aureus, and Legionella pneumophila based on MIC90 determinations [2].

Antimicrobial susceptibility Streptococcus pneumoniae MIC

Superior In Vivo Protective Efficacy in Murine Infection Models: 8-Fold Greater Potency than Ciprofloxacin

In mouse systemic infection protection tests following oral administration, temafloxacin demonstrated substantially greater in vivo efficacy than comparator fluoroquinolones. Against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections, temafloxacin was at least eight times more potent than ciprofloxacin and was two to four times more active than ofloxacin [1]. In a separate comparative study against Salmonella typhimurium infection, temafloxacin hydrochloride was five times more active than ciprofloxacin [2]. This in vivo superiority is attributed, at least in part, to temafloxacin achieving higher lung and serum concentrations following subcutaneous administration compared to ciprofloxacin or ofloxacin [1].

In vivo efficacy Murine protection Oral administration

Distinct Pharmacokinetic Profile: Longer Half-Life and Higher Plasma/Tissue Concentrations vs Ciprofloxacin

Comparative pharmacokinetic analyses reveal meaningful differences between temafloxacin and ciprofloxacin in humans. Temafloxacin exhibits higher and longer-lasting plasma concentrations after equivalent doses due to nearly complete gastrointestinal absorption and lower total clearance [1]. The longer elimination half-life of temafloxacin supports a once-daily dosing regimen, whereas ciprofloxacin requires twice-daily administration [1]. In a murine model of pneumococcal pneumonia, temafloxacin exhibited higher serum concentrations and superior tissue penetration than ciprofloxacin, with apparent retention of temafloxacin in infected mice resulting in more persistent antibacterial activity in lung and serum [2]. Notably, temafloxacin demonstrates minimal CNS penetration and lacks interaction with theophylline elimination—a drug-drug interaction commonly observed with ciprofloxacin and other fluoroquinolones [3].

Pharmacokinetics Half-life Tissue penetration

Unique Immunotoxicological Profile: Hemolytic Anemia Incidence Rate and Structural Hypothesis

Temafloxacin is distinguished from other fluoroquinolones by a severe and idiosyncratic immunotoxicity profile that led to its worldwide withdrawal in 1992. The compound was associated with unexpected hematologic toxicity resulting in hemolytic anemia and renal failure at an estimated incidence of 1 in 5,000 to 1 in 10,000 treated individuals during the first four months of use in the United States [1]. Postmarketing surveillance data confirmed that the frequency and type of adverse drug reactions and serious adverse drug reactions observed with temafloxacin were highly unusual in comparison with other quinolones marketed contemporaneously in the USA, including ciprofloxacin, norfloxacin, and ofloxacin [2]. Mechanistic investigations suggest that temafloxacin causes immune hemolytic anemia, most likely secondary to immune complex formation, with prior quinolone use being significantly more common among patients who developed hemolysis after only a single dose (P < 0.001) [3]. The major structural difference between temafloxacin and other available fluoroquinolones is its difluorophenyl group at the N-1 position, which has been hypothesized to contribute to this distinct toxicity profile [1].

Adverse drug reactions Hemolytic anemia Immunotoxicity

Temafloxacin: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies for Gram-Positive Quinolone Optimization

Temafloxacin serves as a critical benchmark compound in SAR studies aimed at optimizing fluoroquinolone activity against Gram-positive pathogens. Its twofold lower MIC90 against Streptococcus pneumoniae compared to ciprofloxacin and ofloxacin [1], coupled with its distinct difluorophenyl N-1 substituent, provides a defined structural perturbation whose impact on antibacterial potency can be systematically evaluated. Researchers investigating how modifications at the N-1 position influence Gram-positive spectrum breadth will find temafloxacin an essential reference for comparative molecular modeling, binding affinity studies with DNA gyrase and topoisomerase IV, and rational design of next-generation fluoroquinolones with enhanced anti-pneumococcal activity.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Tissue Distribution and Infection Site Retention

The pronounced in vivo efficacy of temafloxacin—at least eightfold greater than ciprofloxacin in murine protection models [2]—coupled with its demonstrated retention at sites of infection and more persistent serum and lung concentrations [3], makes this compound uniquely suitable for PK/PD investigations examining the relationship between quinolone tissue pharmacokinetics and therapeutic outcome. Temafloxacin can be employed as a probe compound to study the mechanisms underlying differential tissue penetration among fluoroquinolones, including the role of active transport, intracellular accumulation, and the impact of infection-induced physiological changes on drug disposition.

Mechanistic Investigation of Fluoroquinolone-Induced Immune-Mediated Hemolytic Anemia

Temafloxacin represents a unique and irreplaceable tool for investigating the molecular mechanisms of drug-induced immune hemolytic anemia. The well-documented association with immune complex-mediated hemolysis at an incidence of 1 in 5,000 to 1 in 10,000 treated individuals [4], supported by evidence that prior quinolone exposure significantly increases risk (P < 0.001) [5], provides a defined experimental framework for immunological studies. Researchers examining hapten-carrier mechanisms, drug-dependent antibody formation, or the structural basis of fluoroquinolone immunogenicity will require temafloxacin as the prototypical compound for which a clear causal link to this specific immunotoxicity syndrome has been established.

Drug-Drug Interaction Studies Focusing on CYP1A2 and Methylxanthine Metabolism

Unlike ciprofloxacin and several other fluoroquinolones, temafloxacin does not interact with theophylline elimination, reflecting its minimal inhibition of CYP1A2-mediated metabolism [6]. This property positions temafloxacin as a valuable negative control or comparator in drug-drug interaction studies. Researchers investigating the structural determinants of CYP1A2 inhibition within the quinolone class can utilize temafloxacin alongside ciprofloxacin to isolate the molecular features—likely the N-1 difluorophenyl group—that confer this favorable metabolic interaction profile. Such studies are directly relevant to the rational design of fluoroquinolones with reduced drug-drug interaction liability.

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